Product packaging for 2-Chloro-1-(4-chlorophenyl)propan-1-one(Cat. No.:CAS No. 877-38-3)

2-Chloro-1-(4-chlorophenyl)propan-1-one

Cat. No.: B1351899
CAS No.: 877-38-3
M. Wt: 203.06 g/mol
InChI Key: YQBPDHQJIIDKEO-UHFFFAOYSA-N
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Description

Significance and Scope of Research on α-Haloketones

α-Haloketones, characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group, are highly versatile building blocks in organic synthesis. nih.govnih.gov Their importance stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. nih.govresearchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations. wikipedia.org

Research has demonstrated that α-haloketones are crucial precursors for the synthesis of various heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. nih.govresearchgate.netresearchgate.net Many of these resulting heterocyclic structures exhibit significant biological activity, forming the core of numerous pharmacological compounds. nih.govresearchgate.netresearchgate.net The reactivity of α-haloketones makes them key intermediates in the production of pharmaceuticals, including anesthetics and analgesics, as well as agrochemicals like pesticides and herbicides. ontosight.ai The continued exploration of α-haloketones in synthesis focuses on developing greener, more efficient, and versatile protocols for their creation and use. nih.govresearchgate.net

Overview of the Chemical Relevance of 2-Chloro-1-(4-chlorophenyl)propan-1-one as a Synthetic Precursor

This compound is a synthetic organic compound that typically appears as a colorless to pale yellow crystalline solid. ontosight.ai Its primary relevance in chemical synthesis lies in its role as an intermediate. The chlorine atom on the α-carbon is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is fundamental to its application in forming new carbon-carbon and carbon-heteroatom bonds.

For instance, this compound is utilized in the synthesis of certain pharmaceutical and agrochemical products. ontosight.ai Its structure allows for the introduction of the 4-chlorophenylpropanone moiety into larger, more complex molecules. The reactions it undergoes are typical of α-haloketones, including substitution reactions where the chlorine is displaced by various nucleophiles. nih.govwikipedia.org This reactivity has also led to its exploration in the development of new materials, such as polymers and dyes. ontosight.ai

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 877-38-3
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.07 g/mol
Appearance Colorless to pale yellow crystalline solid ontosight.ai

Note: Data sourced from publicly available chemical databases. scbt.comlookchem.com

Historical Context of Related Phenylpropanone Derivatives in Chemical Synthesis

The history of phenylpropanone derivatives in chemical synthesis is intertwined with the development of medicinal chemistry and the broader chemical industry. Phenylpropanoids and their derivatives are a large class of secondary metabolites found in plants and have long been recognized for their diverse biological activities. researchgate.net The synthetic exploration of phenylpropane structures gained momentum with the rise of the pharmaceutical industry in the late 19th and early 20th centuries. nih.gov

Early research into compounds with a phenylpropane backbone led to the discovery of various therapeutic agents. For example, the synthesis of 1-phenylpropane derivatives has been a subject of study for decades, leading to the development of stereospecific synthesis methods for compounds like DL-erythro-2-amino-1-chloro-1-phenyl-3-propanol. acs.org These synthetic efforts were crucial for understanding the stereochemistry and reaction mechanisms of these molecules. acs.orgacs.org Over the years, numerous phenylpropane derivatives have been synthesized and screened for pharmacological activity, leading to drugs with applications such as antitussive agents. nih.gov The development of novel synthetic routes to access these derivatives, such as the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone for fungicides, highlights the ongoing importance of this class of compounds. google.com The historical progression demonstrates a continuous effort to refine synthetic methods and explore the vast chemical space of phenylpropanone derivatives for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O B1351899 2-Chloro-1-(4-chlorophenyl)propan-1-one CAS No. 877-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBPDHQJIIDKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406993
Record name 2-chloro-1-(4-chlorophenyl)propan-1-one
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Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-38-3
Record name 2-Chloro-1-(4-chlorophenyl)-1-propanone
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Record name 2-Chloro-1-(4-chlorophenyl)-1-propanone
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Record name 2-chloro-1-(4-chlorophenyl)propan-1-one
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Record name 2-chloro-1-(4-chlorophenyl)propan-1-one
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Synthetic Methodologies for 2 Chloro 1 4 Chlorophenyl Propan 1 One

Classical Approaches to α-Chlorination of Propiophenones

Historically, the α-chlorination of ketones like propiophenone (B1677668) has been achieved through reactions involving the corresponding enol or enolate. These classical methods often utilize readily available but sometimes harsh or non-selective reagents.

One of the most direct routes involves the use of elemental chlorine, often initiated by acid or light. pitt.edu However, these conditions can lead to polychlorination and other side reactions. mdpi.comsciencemadness.org A common alternative is the use of sulfuryl chloride (SO₂Cl₂), which can provide α-chloroketones from ketones. pitt.eduresearchgate.net

Chlorination of propiophenone in an alkaline aqueous solution using hypochlorite (B82951) is another established method. sciencemadness.orgresearchgate.net This reaction proceeds through the formation of an enolate, which then attacks the electrophilic chlorine. However, a competing reaction is the hydrolysis of the resulting α-chloroketone to an α-hydroxyketone, which can be a significant side product. researchgate.netresearchgate.net

Copper(II) chloride (CuCl₂) has also been employed for the α-chlorination of ketones. This method can offer selectivity for the more highly substituted α-carbon in unsymmetrical ketones. pitt.eduresearchgate.net For propiophenone, this would favor the formation of the desired 2-chloro product. The reaction is typically carried out in solvents like dimethylformamide (DMF). researchgate.net

ReagentConditionsAdvantagesDisadvantages
Elemental Chlorine (Cl₂) ** Acid or light initiatedDirect chlorinationLow selectivity, risk of polychlorination mdpi.comsciencemadness.org
Sulfuryl Chloride (SO₂Cl₂) Typically neat or in a solventEffective for many ketonesCan be harsh, produces HCl and SO₂ byproducts pitt.edu
Sodium Hypochlorite (NaOCl) Alkaline aqueous solutionInexpensive reagentCompeting hydrolysis to α-hydroxyketone researchgate.netresearchgate.net
Copper(II) Chloride (CuCl₂) **Reflux in solvent (e.g., DMF)Good yield, selective for substituted α-positionStoichiometric use of copper salt pitt.eduresearchgate.net

Advanced Reagent-Controlled Synthesis Strategies

To overcome the limitations of classical methods, a variety of more advanced and selective chlorinating agents have been developed. These reagents offer better control over the reaction, often under milder conditions, leading to higher yields and fewer side products.

Commonly used modern α-chlorinating agents for ketones include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). pitt.eduresearchgate.net These reagents are solid, easier to handle than chlorine gas or sulfuryl chloride, and often provide cleaner reactions. For instance, NCS is widely used for the α-chlorination of carbonyl compounds. organic-chemistry.org

Another approach involves the pre-formation of a specific enolate under non-equilibrating conditions, followed by quenching with an electrophilic chlorine source. Treatment of a ketone with a strong base like lithium diisopropylamide (LDA) generates a specific lithium enolate. This enolate can then be reacted with a reagent like p-toluenesulfonyl chloride (TsCl) to yield the α-chloroketone. pitt.edu This method provides excellent control over the position of chlorination in unsymmetrical ketones. pitt.edu

ReagentTypical ConditionsKey Features
N-Chlorosuccinimide (NCS) Acid or radical initiatorMild, solid reagent, widely applicable pitt.eduorganic-chemistry.org
Trichloroisocyanuric Acid (TCCA) Various, can be used catalyticallyHigh chlorine content, efficient pitt.eduresearchgate.net
p-Toluenesulfonyl Chloride (TsCl) With pre-formed enolate (e.g., via LDA)High regioselectivity, mild quench pitt.edu
Iodobenzene Dichloride (PhICl₂) Room temperature, various solventsMild, avoids harsh acidic/basic conditions organic-chemistry.org

Stereoselective Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one Enantiomers

The synthesis of single enantiomers of chiral α-chloro ketones is of significant interest, particularly for pharmaceutical applications. This requires asymmetric synthesis strategies, which can be broadly categorized into catalyst-mediated and auxiliary-based methods.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. In this strategy, a small amount of a chiral catalyst is used to induce enantioselectivity in the chlorination reaction.

Recent breakthroughs have demonstrated the catalytic enantioselective α-chlorination of ketones using nucleophilic chloride sources, which is a departure from traditional methods that use corrosive electrophilic chlorine reagents. nih.govacs.org One such system employs a chiral thiourea (B124793) catalyst in a phase-transfer system. nih.govresearchgate.netthieme-connect.com This approach allows for the use of simple, inexpensive chlorine sources like sodium chloride (NaCl) to achieve high enantioselectivity in the formation of α-chloro ketones. nih.govacs.org The process can achieve excellent efficiency and enantioselectivity under mild conditions. acs.org

Another catalytic strategy involves the use of chiral Lewis acids. For example, a catalyst prepared from copper(II) triflate (Cu(OTf)₂) and a chiral spirooxazoline ligand has been shown to effectively catalyze the enantioselective chlorination of β-keto esters with high enantioselectivity (up to 98% ee). acs.org While this has been demonstrated on related substrates, the principle is applicable to the asymmetric chlorination of ketones like 1-(4-chlorophenyl)propan-1-one.

Catalyst TypeChlorine SourceKey Features
Chiral Thiourea NaCl (aqueous solution)Green chlorine source, high enantioselectivity, mild conditions nih.govacs.org
Chiral Bisoxazoline-Copper(II) Electrophilic Cl⁺ sourceEffective for β-keto esters, moderate to good enantioselectivity acs.org
L-Proline Amide / Diphenylpyrrolidine NCSOrganocatalytic, effective for aldehydes, demonstrates principle organic-chemistry.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product.

For the synthesis of chiral this compound, a precursor such as 4-chlorophenylpropanoic acid could be coupled to a chiral auxiliary. A well-known and highly effective class of auxiliaries are the Evans oxazolidinones. wikipedia.orgharvard.edu The resulting imide can be selectively enolized, and the chiral auxiliary sterically blocks one face of the enolate, forcing the incoming electrophilic chlorinating agent (e.g., NCS or TCCA) to attack from the opposite face. This results in the formation of a single diastereomer of the α-chloro product. Subsequent cleavage of the auxiliary, for instance by hydrolysis or reduction, releases the desired enantiomerically pure α-chloro ketone. wikipedia.org

Other auxiliaries, such as Oppolzer's camphorsultam, function similarly and have proven effective in a wide range of asymmetric transformations. wikipedia.org The choice of auxiliary can be critical for achieving high diastereoselectivity. wikipedia.org

Chiral AuxiliaryAttachment MethodKey Advantage
Evans Oxazolidinones Formation of an N-acyl imideHigh diastereoselectivity in enolate reactions, well-studied wikipedia.orgharvard.edu
Oppolzer's Camphorsultam Formation of an N-acyl sultamHighly crystalline derivatives, excellent stereocontrol wikipedia.org
SAMP/RAMP Hydrazines Formation of a chiral hydrazoneUsed for asymmetric alkylation of ketones, applicable principle

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are more environmentally benign. This includes using safer reagents, reducing waste, and minimizing energy consumption.

A significant advancement in the green synthesis of α-chloro ketones is the use of sodium chloride as the chlorine source, as seen in the chiral catalyst-mediated systems. nih.govacs.org Employing aqueous NaCl solution, or even seawater, as the raw material for the chlorine atom is a substantial improvement over traditional, more hazardous chlorinating agents. nih.govthieme-connect.com Furthermore, novel electrocatalytic processes are being developed to prepare α-halo ketones in aqueous solutions, avoiding hazardous reagents and solvents. rsc.org

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental impact, simplify purification procedures, and sometimes enhance reaction rates.

While not yet specifically reported for this compound, solvent-free α-halogenation of ketones has been demonstrated. For example, the selective α-iodination of ketones has been achieved by grinding the ketone with iodine and an oxidant like Oxone® in a mortar and pestle, with no solvent required. nih.gov This type of mechanochemical approach could potentially be adapted for the chlorination of 1-(4-chlorophenyl)propan-1-one using a solid chlorinating agent like NCS or TCCA. Such solvent-free methods represent a promising avenue for the sustainable production of α-chloro ketones. semanticscholar.org

Biocatalytic Synthesis Routes

Research into the biocatalytic synthesis of this compound is an emerging area. While extensive literature exists on the biocatalytic reduction of similar keto compounds to their corresponding chiral alcohols, direct biocatalytic routes to produce this specific α-chloroketone are not widely documented in publicly available research. researchgate.netresearchgate.net The synthesis of related compounds often employs whole-cell biocatalysts or isolated enzymes like ketoreductases and alcohol dehydrogenases for asymmetric reduction of a ketone to a chiral alcohol. nih.govresearchgate.net

For instance, studies have successfully demonstrated the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol from its corresponding ketone using ketoreductases, achieving high yields and excellent enantiomeric excess. researchgate.net Similar biocatalytic reductions have been reported for other halo-substituted phenylethanol derivatives, highlighting the utility of enzymes in producing chiral halohydrins, which are valuable pharmaceutical intermediates. researchgate.net

However, the direct enzymatic chlorination or synthesis of the this compound structure itself represents a different synthetic challenge. The development of such biocatalytic methods would likely involve exploring enzymes capable of specific halogenation or those that can construct the carbon skeleton from precursor molecules under enzymatic control.

Given the limited direct research on this specific compound, a detailed data table of established biocatalytic routes is not currently feasible. The scientific community continues to explore and expand the enzymatic toolbox, and future research may yet uncover or engineer enzymes capable of efficiently synthesizing this compound. illinois.eduacs.org The principles of green chemistry and the advantages of biocatalysis provide strong motivation for pursuing such research avenues. illinois.edumdpi.com

Reaction Mechanisms and Reactivity of 2 Chloro 1 4 Chlorophenyl Propan 1 One

Mechanistic Studies of Nucleophilic Substitution at the α-Carbon

The carbon atom alpha (α) to the carbonyl group is a primary site for nucleophilic attack due to the combined electron-withdrawing inductive effects of the adjacent carbonyl group and the chlorine atom. This polarization enhances the electrophilicity of the α-carbon, making it susceptible to substitution reactions. nih.gov

Nucleophilic substitution reactions at the α-carbon of α-haloketones can theoretically proceed through either a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway. However, for compounds like 2-Chloro-1-(4-chlorophenyl)propan-1-one, the S(_N)2 mechanism is strongly favored.

The S(_N)1 pathway is generally disfavored because it would require the formation of a secondary carbocation on the α-carbon. This α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group, making its formation energetically unfavorable.

Conversely, the S(_N)2 pathway is facilitated. The inductive effect of the carbonyl group increases the polarity of the carbon-chlorine bond, making the α-carbon an excellent electrophilic center for backside attack by a nucleophile. nih.gov The reaction proceeds via a concerted mechanism where the nucleophile attacks as the chloride leaving group departs. Generally, less basic nucleophiles are employed, as strongly basic conditions can promote competing elimination reactions or enolate formation.

Table 1: Factors Influencing S(_N)2 Reactivity at the α-Carbon
FactorInfluence on S(_N)2 Reaction RateRationale
Nucleophile Strength Increases rate with stronger (but less basic) nucleophiles.A more potent nucleophile can more effectively attack the electrophilic α-carbon.
Solvent Polarity Favored by polar aprotic solvents.These solvents solvate the cation but not the nucleophile, increasing its reactivity.
Leaving Group Ability Better leaving groups (e.g., I > Br > Cl) increase the rate.A more stable anion is a better leaving group, facilitating the substitution.
Steric Hindrance Increased steric bulk around the α-carbon decreases the rate.Bulky groups hinder the backside attack required for the S(_N)2 mechanism.

Under the influence of a base, α-haloketones that possess an enolizable proton on the α'-carbon can undergo the Favorskii rearrangement. wikipedia.orgslideshare.net In this reaction, the base abstracts a proton from the carbon on the other side of the carbonyl group (the α'-carbon), forming an enolate. This enolate then undergoes an intramolecular S(_N)2 reaction, displacing the chloride to form a cyclopropanone intermediate. wikipedia.orgyoutube.com

The highly strained cyclopropanone ring is then opened by nucleophilic attack of the base (such as an alkoxide). This ring-opening occurs in a manner that yields the more stable carbanion, which is subsequently protonated to give the final product, typically a carboxylic acid ester with a rearranged carbon skeleton. youtube.com For this compound, this would lead to derivatives of 2-(4-chlorophenyl)propanoic acid.

Carbonyl Group Reactivity and Addition Reactions

The carbonyl group is a key functional group that significantly influences the molecule's reactivity, not only at the adjacent α-carbon but also at the carbonyl carbon itself. This carbon is electrophilic and is a site for various nucleophilic addition reactions.

Nucleophiles can attack the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. This is a characteristic reaction of ketones. For instance, Grignard reagents (R-MgX) can add to the carbonyl group. adichemistry.comorganic-chemistry.org The reaction of this compound with a Grignard reagent would be complex; the Grignard reagent is a strong base and could also promote elimination or enolization. However, under carefully controlled conditions, addition to the carbonyl is possible, leading to a tertiary alcohol after acidic workup. libretexts.orgmasterorganicchemistry.com

Another important reaction involving the carbonyl group is the Reformatsky reaction. This reaction involves the treatment of a carbonyl compound with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orglibretexts.org While the classic Reformatsky reaction uses an α-halo ester, variations using α-haloketones can occur, where an organozinc enolate is formed and then adds to another carbonyl compound.

The dual reactivity of the α-carbon and the carbonyl carbon makes this compound a valuable precursor in the synthesis of various heterocyclic compounds. nih.gov These reactions often involve a bifunctional nucleophile that reacts sequentially at both electrophilic sites.

For example, in the Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide. The sulfur of the thioamide acts as a nucleophile, displacing the chloride from the α-carbon. Subsequently, the nitrogen of the thioamide condenses with the carbonyl carbon, and after dehydration, a thiazole ring is formed.

The Darzens condensation, or glycidic ester condensation, is another relevant reaction where a ketone reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). buchler-gmbh.comjk-sci.comwikipedia.org This reaction proceeds via nucleophilic attack of the enolate of the α-haloester on the ketone carbonyl, followed by an intramolecular S(_N)2 reaction to form the epoxide ring. wikipedia.org

Table 2: Examples of Heterocyclic Systems Synthesized from α-Haloketone Precursors
ReactantResulting HeterocycleGeneral Reaction Type
ThioamideThiazoleCondensation/Cyclization
AmidinesImidazoleCondensation/Cyclization
Hydrazine derivativesPyrazoles or PyridazinesCondensation/Cyclization
β-EnaminonesPyrrolesCondensation/Cyclization

Reactivity of the Aromatic Ring System

The aromatic ring in this compound is substituted with two groups: a chlorine atom at the para position and the 2-chloropropan-1-one group. The reactivity of the ring towards electrophilic or nucleophilic aromatic substitution is governed by the electronic effects of these substituents.

The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution. While it deactivates the ring towards electrophilic attack due to its inductive electron withdrawal, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. doubtnut.com

The 2-chloropropan-1-one substituent, containing a carbonyl group directly attached to the ring, is a deactivating and meta-directing group. The carbonyl group strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. youtube.com

Nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring (like the chlorine), is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this molecule, the ketone group is para to the chlorine, which would stabilize the negatively charged Meisenheimer complex intermediate, potentially allowing for nucleophilic aromatic substitution under certain conditions. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) on the chlorophenyl ring of this compound is influenced by the directing effects of the two existing substituents: the chlorine atom and the 2-chloropropanoyl group.

Directing Effects: The chlorine atom at the para-position is a deactivating but ortho-, para-directing group. youtube.com It withdraws electron density from the ring inductively, slowing the rate of substitution, but can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (sigma complex) for ortho and para attack. youtube.comorganicchemistrytutor.com The 2-chloropropanoyl group is a meta-directing and deactivating group. wikipedia.org Its carbonyl moiety strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. youtube.com

Regioselectivity: In this compound, the substituents are para to each other. The chlorine atom directs incoming electrophiles to its ortho positions (positions 3 and 5 relative to the propanoyl group). The 2-chloropropanoyl group directs to its meta positions (also positions 3 and 5). Therefore, the directing effects of both groups reinforce each other, and further electrophilic substitution is strongly predicted to occur at the positions ortho to the chlorine atom and meta to the acyl group (positions 3 and 5).

Reactivity: Both the chlorine and the acyl group are deactivating, meaning the aromatic ring in this compound is significantly less reactive towards electrophiles than benzene itself. aakash.ac.in Consequently, forcing conditions, such as strong Lewis acid catalysts and higher temperatures, would likely be required to achieve further substitution. minia.edu.eg

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 2-Chloro-1-(4-chloro-3-nitrophenyl)propan-1-one
Halogenation Br₂, FeBr₃ 1-(3-Bromo-4-chlorophenyl)-2-chloropropan-1-one
Sulfonation Fuming H₂SO₄ 4-Chloro-3-(2-chloropropanoyl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ Reaction highly disfavored due to deactivation of the ring. minia.edu.eg

Cross-Coupling Reactions at the Chlorophenyl Moiety

The chlorine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized and active catalyst systems. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid, to form a new C-C bond. wikipedia.orglibretexts.org For an unactivated aryl chloride like the one in the title compound, a catalyst system employing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) is generally required. organic-chemistry.org A strong base, such as a phosphate or carbonate, is also essential for the transmetalation step. organic-chemistry.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving good yields with aryl chlorides. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org The catalytic cycle involves a palladium catalyst, a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide). acsgcipr.orgtcichemicals.com The development of specialized ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides. wikipedia.org

Table 2: Representative Conditions for Cross-Coupling Reactions

Reaction Coupling Partner Catalyst/Ligand System (Typical) Base
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂ / XPhos K₃PO₄
Heck-Mizoroki Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tolyl)₃ K₂CO₃
Buchwald-Hartwig Amine (e.g., Morpholine) Pd₂(dba)₃ / BINAP NaOtBu

Note: Conditions are illustrative and would require specific optimization for this compound.

Stereochemical Control in Reactions Involving this compound

The carbon atom alpha to the carbonyl group (C2) is a chiral center, meaning this compound exists as a pair of enantiomers. Reactions involving this center or the adjacent carbonyl group can be controlled to favor the formation of a specific stereoisomer, a key goal in modern asymmetric synthesis. mdpi.com

Reactions at the Chiral Center: Nucleophilic substitution of the α-chloro group can proceed with stereochemical control. For example, an Sₙ2 reaction with a nucleophile would lead to an inversion of the stereochemistry at the chiral center. The choice of nucleophile, solvent, and reaction conditions is critical to favor the Sₙ2 pathway over a competing Sₙ1 mechanism, which would lead to racemization.

Asymmetric Reduction of the Carbonyl Group: Reduction of the ketone functionality introduces a second chiral center, a hydroxyl group, leading to the formation of diastereomeric chlorohydrins. The stereochemical outcome can be controlled by using chiral reducing agents or catalysts. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst can selectively produce one of the four possible stereoisomers. The existing stereocenter at C2 can also influence the facial selectivity of the hydride attack on the carbonyl, a phenomenon known as substrate-controlled diastereoselection.

Enolate Chemistry: The presence of the α-chloro atom influences the acidity of the α-proton. Deprotonation can form an enolate, which can then react with electrophiles. If a chiral base or a chiral auxiliary is used, the approach of the electrophile can be controlled, leading to the diastereoselective or enantioselective formation of a new C-C bond.

Table 3: Potential Stereoselective Reactions and Their Outcomes

Reaction Type Reagents / Catalyst Potential Stereochemical Outcome
Nucleophilic Substitution NaN₃ (Sₙ2 conditions) Inversion of configuration at C2
Asymmetric Reduction (R)-CBS catalyst, BH₃ Diastereoselective formation of a chlorohydrin
Enolate Alkylation LDA, then R-X, with chiral auxiliary Diastereoselective alkylation at C2

Derivatization and Functionalization of 2 Chloro 1 4 Chlorophenyl Propan 1 One

Synthesis of Chalcone (B49325) Derivatives from α-Sulfenylketones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry. researchgate.netresearchgate.net A potential pathway to chalcone derivatives from 2-chloro-1-(4-chlorophenyl)propan-1-one involves its conversion into an α-sulfenylketone intermediate. This intermediate can then undergo further reactions to yield the target chalcone.

A general methodology involves a chlorination cascade of an α-sulfenylketone mediated by N-chlorosuccinimide (NCS) to form an α-sulfenyl-β-chloroenone. almacgroup.com These enones are valuable precursors that can be subsequently used in stereoselective Stille cross-coupling reactions. For instance, coupling the Z-isomer of an α-sulfenyl-β-chloroenone with an organostannane reagent selectively produces Z-sulfenyl chalcones. almacgroup.com By altering the reaction sequence, such as performing an oxidation step before the cross-coupling, E-sulfinyl chalcones can be obtained. almacgroup.com This strategic functionalization highlights a sophisticated method for synthesizing stereochemically defined chalcone derivatives, which could be applied to intermediates derived from this compound.

Table 1: Potential Reaction Pathway to Chalcone Derivatives

Step Reaction Intermediate/Product Description
1 Sulfenylation α-Sulfenyl-1-(4-chlorophenyl)propan-1-one Introduction of a thioether group at the α-position.
2 Chlorination α-Sulfenyl-β-chloro-1-(4-chlorophenyl)prop-2-en-1-one Formation of a chloroenone via a cascade reaction. almacgroup.com

Preparation of Chiral Halohydrins from Carbonyl Reduction

The asymmetric reduction of prochiral ketones is a fundamental method for producing enantiomerically pure chiral alcohols, which are crucial intermediates in the pharmaceutical industry. almacgroup.comwikipedia.org α-Haloketones like this compound are excellent substrates for such transformations, yielding chiral halohydrins.

Biocatalysis offers a highly stereoselective route for this reduction. Carbonyl reductases (CRED) and alcohol dehydrogenases (ADHs) are enzymes known for their high specificity and enantioselectivity under mild, physiological conditions. researchgate.netalmacgroup.com These enzymatic systems, often employing a cofactor recycling system, can reduce α-halo ketones to the corresponding α-halo alcohols with high yields and excellent enantiomeric excess. almacgroup.com

Alternatively, chemical methods using chiral catalysts are also prevalent. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts in conjunction with a stoichiometric reducing agent like borane, is a reliable method for the asymmetric reduction of various ketones, including aryl chloromethyl ketones. wikipedia.orgnih.gov This approach can afford chiral secondary alcohols with high enantioselectivity (ee). nih.gov

Table 2: Selected Methods for Asymmetric Reduction of α-Haloketones

Method Catalyst/Reagent Product Type Key Features
Biocatalytic Reduction Carbonyl Reductase (CRED) / Alcohol Dehydrogenase (ADH) (R)- or (S)-Halohydrin High enantioselectivity, mild reaction conditions. researchgate.netalmacgroup.com
Chemical Reduction Chiral Oxazaborolidine / Borane (CBS Reduction) Chiral Halohydrin Good enantioselectivity for aryl alkyl ketones. wikipedia.orgnih.gov

Conversion to β-Amino Ketones and Related Nitrogen-Containing Compounds

β-Amino ketones are valuable synthons for various biologically active nitrogen-containing compounds. rsc.orgresearchgate.net While the direct conversion of an α-haloketone to a β-amino ketone is not straightforward, this compound can serve as a precursor to related amino ketones through several synthetic strategies.

One primary reaction of α-haloketones is nucleophilic substitution at the α-carbon. nih.gov Reaction with a primary or secondary amine would displace the chloride to yield an α-amino ketone , a structural isomer of the target β-amino ketone.

To achieve the β-amino ketone scaffold, a multi-step or multicomponent approach is typically necessary. The Mannich reaction, a three-component condensation of a ketone, an aldehyde, and an amine, is a classic method for synthesizing β-amino ketones. rsc.orgresearchgate.net In this context, the 4-chlorophenylpropan-1-one backbone (obtainable from the starting material via dehalogenation) could serve as the ketone component. Another strategy involves the Michael addition (or aza-Michael reaction) of an amine to an α,β-unsaturated ketone. organic-chemistry.org This unsaturated precursor could potentially be generated from this compound via base-induced dehydrochlorination.

Formation of Heterocyclic Scaffolds

The bifunctional electrophilic nature of α-haloketones makes them exceptionally useful precursors for the synthesis of a wide array of heterocyclic compounds. nih.govwikipedia.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established multicomponent reaction that directly utilizes α-haloketones. nih.govmdpi.com The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, typically thiourea (B124793) or a substituted thiourea. This reaction provides a direct and efficient route to 2-amino-4-substituted thiazoles. organic-chemistry.orgresearchgate.netsciencescholar.us

Pyrroles: In the Hantzsch pyrrole (B145914) synthesis, α-haloketones react with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine to form substituted pyrroles. nih.gov

Nitrogen Heterocycles via Hydrazonoyl Halides: A related chloro-ketone, 1-chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one, has been synthesized and identified as a stable intermediate for the preparation of pyrazoles and other nitrogen-containing heterocycles. nih.govresearchgate.net This suggests that derivatization of the carbonyl group of this compound, followed by cyclization, is a viable strategy for accessing diverse heterocyclic systems.

Table 3: Heterocyclic Synthesis from α-Haloketones

Heterocycle Reaction Name Reactants with this compound
Thiazole Hantzsch Synthesis Thiourea or Thioamide nih.govmdpi.com
Pyrrole Hantzsch Synthesis β-dicarbonyl compound, Ammonia/Amine nih.gov
Pyrazole (via hydrazone) Hydrazine derivative, followed by cyclization researchgate.net

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by forming multiple chemical bonds in sequence, thereby minimizing waste and saving time. As a reactive bifunctional substrate, this compound is an ideal candidate for such processes.

The aforementioned Hantzsch syntheses of thiazoles and pyrroles are classic examples of multicomponent reactions. mdpi.comnih.gov For example, the one-pot synthesis of Hantzsch thiazole derivatives involves the reaction of the α-haloketone, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst. mdpi.com This three-component reaction builds the complex thiazole ring system in a single, atom-economical step.

Similarly, the Asinger reaction and its variants are MCRs used to produce thiazolines from α-haloketones (or their in-situ generated precursors), an aldehyde or ketone, and ammonia. nih.gov These reactions showcase the power of using simple, reactive building blocks like this compound to rapidly generate molecular complexity and access important heterocyclic scaffolds. nih.gov

Biocatalytic Transformations of 2 Chloro 1 4 Chlorophenyl Propan 1 One

Enzyme-Mediated Reductive Dehalogenation and Asymmetric Reduction

Enzymes, particularly from microbial sources, are known to catalyze both the reduction of a carbonyl group to a hydroxyl group and the removal of a halogen atom. These two reactions can occur sequentially or concurrently, depending on the biocatalyst and the reaction conditions. The primary transformation of interest for 2-Chloro-1-(4-chlorophenyl)propan-1-one is the asymmetric reduction to produce the corresponding chiral alcohol, (1R,2S)- or (1S,2R)-2-chloro-1-(4-chlorophenyl)propan-1-ol, which are valuable chiral building blocks.

Various microorganisms have been screened for their ability to reduce α-haloketones with high enantioselectivity. Among them, the fungus Rhizopus arrhizus has demonstrated significant potential in the asymmetric reduction of haloaryl alkanones. Studies on analogous compounds have shown that Rhizopus arrhizus can furnish the corresponding (S)-carbinols with good to excellent enantioselectivities. researchgate.net The stereochemical outcome of these reductions is influenced by the substitution pattern on the aromatic ring and the nature of the halogen.

For instance, in the reduction of various haloaryl alkanones, the relative efficacy of the halogen in influencing the reaction was found to be Br > Cl > F, with the ortho-position on the aromatic ring having the most significant effect on the stereochemical outcome. researchgate.net While specific studies on this compound are limited, the established activity of Rhizopus arrhizus on structurally similar substrates suggests its potential for the enantioselective reduction of this compound. The reduction of various acetophenone (B1666503) derivatives by yeast strains like Saccharomyces cerevisiae has also been explored, showing high activity and good stereoselectivity for chloro-substituted acetophenones. nih.gov

The table below summarizes the enantioselective reduction of various chloroacetophenone derivatives by Saccharomyces cerevisiae B5, indicating the potential for similar biocatalysts to act on this compound.

SubstrateRelative Activity
2'-chloroacetophenone (B1665101)Highest
2-chloromethylacetophenoneHigh
4'-chloroacetophenoneMedium
3'-chloroacetophenoneLow
acetophenoneLowest

This table is generated based on the findings from a study on the reduction of various substrates by Saccharomyces cerevisiae B5. nih.gov

The efficiency and selectivity of biocatalytic reductions are highly dependent on the reaction conditions. Key parameters that are often optimized include pH, temperature, substrate concentration, and the use of co-substrates for cofactor regeneration.

For the bioreduction of chloroacetophenones, studies have shown that the optimal conditions can significantly enhance both the yield and the enantiomeric excess of the chiral alcohol product. For example, in the reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5, the optimal conditions were found to be a pH of 8.0 at a temperature of 25°C for 24 hours. researchgate.net Under these conditions, with a substrate concentration of 1 g/L, the product was obtained in over 99% yield and with an enantiomeric excess greater than 99%. researchgate.net

The use of a co-substrate is often crucial for the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) required by the reductase enzymes. Ethanol has been identified as an effective co-substrate in many yeast-mediated reductions, with an optimal concentration of 5% being reported for the reduction of chloroacetophenones. nih.gov

The following table outlines the optimized conditions for the bioreduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5.

ParameterOptimal Value
pH8.0
Temperature25°C
Reaction Time24 hours
Substrate Concentration1 g/L
Co-substrate (Ethanol)5%

This table is based on data from the optimization of the bioconversion of 2'-chloroacetophenone catalyzed by Saccharomyces cerevisiae B5. researchgate.net

Biocatalytic Oxidation Reactions

The scientific literature provides limited to no information on the biocatalytic oxidation of this compound. Biocatalytic oxidations of α-haloketones are not a commonly reported transformation. While enzymes like monooxygenases and dehydrogenases are known to catalyze a wide range of oxidation reactions, their application to this specific class of compounds appears to be an underexplored area of research. acsgcipr.orgmdpi.com The focus of biocatalysis on α-haloketones is predominantly on their stereoselective reduction to valuable chiral halohydrins.

Expanding the Substrate Scope for Biocatalytic Conversions

While wild-type enzymes can be effective, their substrate scope can be limited. Protein engineering techniques, such as site-saturation mutagenesis, are powerful tools for expanding the range of substrates that a biocatalyst can effectively transform. By modifying the amino acid residues in the active site of an enzyme, it is possible to enhance its activity and selectivity towards non-natural substrates like this compound.

For example, a carbonyl reductase from Sporobolomyces salmonicolor initially showed low enantioselectivity in the reduction of para-substituted acetophenones. Through site-saturation mutagenesis of residues near the substrate-binding site, mutant enzymes with significantly enhanced enantioselectivity were created. acs.org One double mutant, M242L/Q245P, was able to reduce a range of para-substituted acetophenones to their corresponding (S)-alcohols with ≥99% enantiomeric excess. acs.org

Similarly, the substrate spectrum of a carbonyl reductase from Candida parapsilosis (CPCR2) was expanded through protein engineering. While the wild-type enzyme poorly converted ortho-substituted acetophenones and other sterically hindered ketones, mutagenesis at specific positions within the active site led to variants with improved activity towards these challenging substrates. oup.comnih.gov These studies demonstrate the potential for creating tailor-made biocatalysts for the efficient and selective transformation of specific chlorophenyl ketones.

The table below provides examples of how protein engineering has been used to improve the performance of carbonyl reductases for substrates similar to this compound.

Original EnzymeTarget Substrate ClassEngineering StrategyOutcome
Sporobolomyces salmonicolor Carbonyl Reductasepara-substituted acetophenonesSite-saturation mutagenesis (M242, Q245)Mutant M242L/Q245P showed ≥99% ee for most substrates. acs.org
Candida parapsilosis Carbonyl Reductase (CPCR2)Methyl-substituted cyclohexanonesSite-saturation mutagenesis (positions 55, 119)Variant L119M showed significantly improved activity. nih.gov
Bacillus aryabhatti Carbonyl Reductase (BaSDR1)o-haloacetophenonesSite-directed mutagenesis (Q139S, D253Y)Variants exhibited enhanced activities with high stereoselectivities (>99% ee). rsc.org

This table summarizes findings from various studies on the protein engineering of carbonyl reductases. acs.orgnih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of distinct carbon environments within the molecule.

2D NMR Techniques for Structural Connectivity:

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For 2-Chloro-1-(4-chlorophenyl)propan-1-one, a cross-peak between the methine proton (H-2) and the methyl protons (H-3) would be expected, confirming the propan-1-one backbone.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the methine (C-2) and methyl (C-3) groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry by identifying protons that are close in space. For a specific enantiomer of this compound, NOE correlations between the methine proton (H-2) and specific protons on the 4-chlorophenyl ring would help to define the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
C1 (C=O) - ~195-200 -
C2 (CH-Cl) ~5.2-5.5 ~55-60 Quartet (q)
C3 (CH₃) ~1.7-1.9 ~20-25 Doublet (d)
C4 (Ar-C) - ~135-140 -
C5, C9 (Ar-CH) ~7.8-8.0 ~129-131 Doublet (d)
C6, C8 (Ar-CH) ~7.4-7.6 ~128-130 Doublet (d)
C7 (Ar-C-Cl) - ~138-142 -

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Fragment Analysis

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₉H₈Cl₂O), the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent chiral carbon is a common fragmentation pathway for ketones. This would lead to the formation of a 4-chlorobenzoyl cation and a 2-chloropropyl radical.

Loss of Chlorine: The molecule could lose a chlorine radical from the aliphatic chain or the aromatic ring.

Fragmentation of the Aromatic Ring: Further fragmentation of the 4-chlorophenyl group could also occur.

Table 2: Predicted Key Fragment Ions for this compound in Mass Spectrometry

Predicted m/z Possible Fragment Ion Fragmentation Pathway
202/204/206 [C₉H₈Cl₂O]⁺ Molecular Ion
167/169 [C₉H₈ClO]⁺ Loss of Cl radical
139/141 [C₇H₄ClO]⁺ Alpha-cleavage (4-chlorobenzoyl cation)
111/113 [C₆H₄Cl]⁺ Loss of CO from the benzoyl cation
75 [C₆H₃]⁺ Further fragmentation of the phenyl ring

Note: The m/z values are given for the most abundant isotopes. The presence of chlorine will result in characteristic isotopic patterns for the fragment ions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Key expected absorption bands for this compound include:

A strong absorption band corresponding to the C=O stretching of the ketone group.

Several bands in the aromatic region due to C=C stretching and C-H bending.

A band corresponding to the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is often complementary to FT-IR, as some vibrations that are weak in FT-IR may be strong in Raman and vice versa. For this molecule, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
C-H stretch (aromatic) Aromatic ring 3100-3000 3100-3000
C-H stretch (aliphatic) CH and CH₃ 3000-2850 3000-2850
C=O stretch Ketone 1700-1680 1700-1680
C=C stretch (aromatic) Aromatic ring 1600-1450 1600-1450
C-Cl stretch (aromatic) Aryl halide 1100-1000 1100-1000
C-Cl stretch (aliphatic) Alkyl halide 800-600 800-600

Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. The technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice.

For this compound, a successful crystallographic analysis would yield precise information on:

Bond lengths and angles: Providing confirmation of the molecular connectivity.

Conformation: The preferred arrangement of the atoms in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice.

Absolute configuration: By utilizing anomalous dispersion effects, particularly from the chlorine atoms, the absolute stereochemistry at the chiral center (C-2) can be unambiguously determined. The Flack parameter is a key indicator used in this determination; a value close to zero for a given enantiomer confirms its absolute configuration.

While no crystal structure for this compound has been reported in the searched literature, a hypothetical crystal data table is presented below to illustrate the type of information that would be obtained.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

Parameter Example Value
Chemical Formula C₉H₈Cl₂O
Formula Weight 203.07
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.123
b (Å) 12.456
c (Å) 7.890
V (ų) 994.5
Z 4
ρcalc (g/cm³) 1.357
Flack Parameter 0.02(3)

Note: The data in this table is purely illustrative and not based on experimental results.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for studying chiral molecules. They measure the differential interaction of left- and right-circularly polarized light with the sample.

Enantiomeric Excess (ee) Determination: For a sample containing a mixture of enantiomers, the magnitude of the chiroptical signal is directly proportional to the enantiomeric excess. By comparing the signal of a sample of unknown purity to that of a pure enantiomer, the ee can be accurately determined.

Absolute Configuration: The sign of the Cotton effect in ECD and ORD spectra can often be correlated with the absolute configuration of the molecule using empirical rules or by comparison with quantum chemical calculations. For α-haloketones, the axial haloketone rule can be applied. This rule relates the sign of the Cotton effect of the n → π* transition of the carbonyl group to the position of the halogen atom in a specific conformation (typically a chair conformation for cyclic ketones). For an acyclic molecule like this compound, the analysis would depend on its preferred conformation, which could be predicted using computational methods. A positive Cotton effect would suggest one absolute configuration (R or S), while a negative Cotton effect would indicate the opposite.

Table 5: Predicted Chiroptical Properties for this compound

Technique Measurement Predicted Observation Information Obtained
ECD Cotton Effect (n → π*) A positive or negative band around 300-330 nm Absolute configuration, Enantiomeric excess
ORD Optical Rotation A plain curve or a curve with a Cotton effect Enantiomeric excess, Confirmation of chirality

Note: The sign of the Cotton effect is dependent on the absolute configuration and the conformation of the molecule.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 4 Chlorophenyl Propan 1 One

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to explore the electronic structure and chemical reactivity of molecules similar in structure to 2-Chloro-1-(4-chlorophenyl)propan-1-one. materialsciencejournal.orgresearchgate.net

Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. uantwerpen.benih.gov A smaller gap suggests higher reactivity.

Another tool used is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. uantwerpen.be Negative potential regions, typically around electronegative atoms like oxygen and chlorine, are susceptible to electrophilic attack, whereas positive regions, often around hydrogen atoms, are sites for nucleophilic attack. uantwerpen.be Mulliken atomic charge analysis further quantifies the charge distribution among the atoms, providing deeper insight into the molecule's polarity and reactive sites. materialsciencejournal.org

Table 1: Representative Electronic Properties Calculated for a Structurally Similar Chalcone (B49325) using DFT (B3LYP/6-311G(d,p))

Parameter Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -2.1 eV Electron-accepting capability
Energy Gap (ΔE) 4.4 eV Chemical reactivity and stability

Note: Data is illustrative and based on findings for related chlorophenyl compounds to demonstrate the type of information gained from quantum chemical studies. materialsciencejournal.org

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. For this compound, DFT calculations can be used to map out the potential energy surface for various chemical transformations. This involves identifying stable reactants, products, and intermediates, as well as locating the transition states that connect them. researchgate.net

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov By calculating the energies of these stationary points, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical pathway. researchgate.net For instance, DFT could be used to model the mechanism of nucleophilic substitution at the alpha-carbon or reactions involving the carbonyl group.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govdergipark.org.tr An MD simulation for this compound would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational changes and interactions with its environment. nih.gov

Conformational Analysis: The molecule possesses rotational freedom around several single bonds. MD simulations can explore the potential energy landscape to identify the most stable conformations (conformers) and the energy barriers between them. researchgate.net This is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. nih.gov

Solvent Effects: MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation. nih.gov The arrangement of solvent molecules around the solute, the strength of their interactions (such as hydrogen bonding), and their effect on the solute's conformation can be analyzed. The radial distribution function (RDF) is a common tool used to understand the structure of the solvent around specific atoms of the solute. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations are particularly effective for predicting vibrational and NMR spectra. nih.gov

Vibrational Spectroscopy: The vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated. uantwerpen.be These theoretical frequencies are often scaled by an empirical factor to better match experimental values. The analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequency of the carbonyl (C=O) group or the C-Cl bond. uantwerpen.benih.gov A strong correlation between the calculated and observed spectra provides confidence in the optimized molecular geometry. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra recorded in a specific solvent, aid in the assignment of signals to specific nuclei within the molecule.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Related Compound

Functional Group Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Vibrational Mode
C=O 1650 1665 Stretching
C-Cl 750 745 Stretching

Note: The data presented is hypothetical and serves to illustrate the comparison process between theoretical predictions and experimental results for similar molecules. uantwerpen.benih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used primarily in drug design and toxicology to predict the biological activity of chemical compounds based on their molecular structures. nih.gov A QSAR study involves a series of structurally related compounds, for which a specific biological activity (e.g., inhibitory concentration) has been experimentally measured.

For a series of analogs of this compound, a QSAR model could be developed. This process involves:

Calculating Molecular Descriptors: A wide range of descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series using computational methods.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Such a model could then be used to predict the activity of new, yet-to-be-synthesized compounds based solely on their computed molecular descriptors, thereby guiding the design of more potent or selective molecules. nih.gov

Role As a Key Chemical Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Active Compounds

The structural motif of 2-Chloro-1-(4-chlorophenyl)propan-1-one is a valuable starting point for the synthesis of various pharmacologically active compounds, including certain anesthetics and analgesics. ontosight.ai While direct synthesis of major drugs from this specific isomer is not widely documented, its structural analogues play a crucial role in the synthesis of important pharmaceuticals.

A notable example is the synthesis of bupropion (B1668061), an antidepressant and smoking cessation aid. wikipedia.org A structurally similar compound, 2-bromo-1-(3-chlorophenyl)propan-1-one, is a key intermediate in the synthesis of bupropion. nih.gov The synthesis involves the reaction of the α-haloketone with tert-butylamine (B42293) to introduce the amino group, a critical step in forming the final drug structure. nih.gov Given the similar reactivity of α-chloro and α-bromo ketones, this compound represents a potential precursor for bupropion analogues.

Furthermore, α-chloro ketones are known intermediates in the synthesis of various local anesthetics. nih.gov The general synthetic strategy involves the reaction of the α-chloro ketone with a suitable amine to introduce the amino group, which is a common feature in many local anesthetic molecules. nih.gov Additionally, compounds containing a chlorophenyl group have been investigated for their anti-inflammatory and analgesic properties, suggesting that derivatives of this compound could be explored for the development of new pain-relief medications. derpharmachemica.comresearchgate.net

Building Block for Agrochemicals and Specialty Chemicals

In the field of agrochemicals, this compound and its derivatives are important intermediates in the synthesis of fungicides and other crop protection agents. ontosight.ai A significant application is in the production of triazole fungicides, a class of compounds widely used to control fungal diseases in various crops. nih.gov

Specifically, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of the fungicide cyproconazole (B39007). derpharmachemica.comgoogle.comgoogle.com Cyproconazole is effective against a broad spectrum of fungal pathogens. fao.org While the direct conversion of this compound to the cyclopropyl (B3062369) intermediate is a potential synthetic route, other methods are also employed in industrial production. google.comgoogle.com The synthesis of such fungicides highlights the importance of the chlorophenylpropanone backbone as a foundational structure in modern agrochemistry.

The reactive nature of the α-chloro ketone also allows for its use in the synthesis of various specialty chemicals, where the introduction of the 1-(4-chlorophenyl)propan-1-one moiety is desired.

Intermediate in the Development of Advanced Materials

The application of this compound extends to the field of materials science, where it can serve as a monomer or a precursor for the synthesis of specialty polymers and dyes. ontosight.ai The presence of the reactive chlorine atom allows for its incorporation into polymer chains through various polymerization techniques.

In the synthesis of dyes, the aromatic chlorophenyl group can be a key chromophore. Azo dyes, for instance, are a large class of synthetic colorants that are produced through the coupling of a diazonium salt with an electron-rich aromatic compound. unb.ca While direct use of this compound in this process is not standard, its derivatives could potentially be used as coupling components to create novel dye structures with specific color properties.

Applications in Retrosynthetic Analysis of Complex Molecules

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. In this context, this compound is a valuable synthon, representing a reactive building block that can be readily incorporated into a larger molecular framework.

For example, in the retrosynthesis of a complex pharmaceutical like bupropion, a key disconnection would be at the C-N bond, leading back to an α-haloketone intermediate such as 2-bromo-1-(3-chlorophenyl)propan-1-one. nih.gov Similarly, a retrosynthetic analysis of the fungicide cyproconazole would identify 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate, which could then be further disconnected to simpler precursors. google.com

Future Research Directions and Emerging Applications for 2 Chloro 1 4 Chlorophenyl Propan 1 One

Development of Novel Catalytic Systems for Enhanced Selectivity

A significant area of future research lies in the development of advanced catalytic systems to control the stereochemistry of 2-Chloro-1-(4-chlorophenyl)propan-1-one. The synthesis of specific enantiomers is crucial, particularly for pharmaceutical applications where chirality can dictate biological activity.

Current research on the synthesis of α-chloroketones has demonstrated the potential of organocatalysis to achieve high enantioselectivity. organic-chemistry.org Future work could focus on applying these methodologies to the synthesis of this compound. For instance, the use of chiral catalysts such as L-proline amides or (2R,5R)-diphenylpyrrolidine, which have been successful in the α-chlorination of other aldehydes and ketones, could be explored. organic-chemistry.org Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, also present a promising avenue for achieving high levels of stereocontrol. organic-chemistry.orgmdpi.com

The development of metal-based catalytic systems is another promising direction. Chiral nickel(II) complexes, for example, have been shown to be effective in the enantioselective fluorination and chlorination of carbonyl compounds. organic-chemistry.org Tailoring such catalysts for the specific substrate, 1-(4-chlorophenyl)propan-1-one, could lead to highly efficient and selective chlorination processes. The table below outlines potential catalytic systems for future investigation.

Catalyst TypePotential Catalyst ExampleTarget SelectivityAnticipated Advantages
Organocatalyst L-proline amide derivativesEnantioselectiveMetal-free, environmentally benign, readily available.
Bifunctional Organocatalyst Chiral 2-aminobenzimidazolesEnantioselectiveHigh activity and enantioselectivity through dual activation. mdpi.com
Metal Complex Chiral dbfox-Ni(II) complexEnantioselectiveHigh catalytic turnover and potential for broad substrate scope. organic-chemistry.org

Integration into Flow Chemistry and Microreactor Technologies

The integration of synthetic processes into continuous flow systems and microreactors offers significant advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, and greater scalability. chimia.chmdpi.com For the synthesis of α-haloketones like this compound, these technologies are particularly relevant.

Flow chemistry enables the safe use of hazardous reagents that are often required for α-chlorination. For example, methods involving the generation and immediate use of diazomethane (B1218177) for the synthesis of α-chloro ketones from N-protected amino acids have been successfully implemented in continuous flow systems. acs.orgacs.orgnuph.edu.ua This approach eliminates the need to store, transport, or handle explosive diazomethane, making the process safer and more suitable for industrial scale-up. acs.orgacs.org A fully continuous process has been demonstrated for the synthesis of an α-chloro ketone, yielding significant amounts of product in a short time with high purity. acs.orgacs.org

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. chimia.chmdpi.com The development of a continuous flow process for this compound could involve the use of tube-in-tube reactors, which are particularly effective for reactions involving gas-liquid phases. acs.orgamazonaws.com

The following table compares the potential outcomes of batch versus flow chemistry for the synthesis of this compound.

FeatureBatch ChemistryFlow Chemistry / Microreactors
Safety Handling of hazardous intermediates can be risky.In-situ generation and consumption of hazardous reagents. acs.orgnuph.edu.ua
Scalability Scaling up can be challenging due to heat transfer limitations.Readily scalable by running the system for longer or in parallel.
Process Control Difficult to maintain uniform temperature and concentration.Precise control over temperature, pressure, and residence time. mdpi.com
Yield & Purity May result in lower yields and more side products.Often leads to higher yields and improved product purity. chimia.ch

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional chemical synthesis. These techniques can often be performed under mild conditions and can provide unique reactivity pathways.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. researchgate.net Future research could explore the use of organic dyes like Eosin Y as photocatalysts for the α-chlorination of 1-(4-chlorophenyl)propan-1-one. researchgate.net This approach could offer a metal-free and environmentally friendly route to the target compound. Photochemical methods can also be used for the further functionalization of the α-chloro ketone, taking advantage of radical intermediates.

Electrochemistry offers another avenue for the synthesis of α-haloketones. Electrochemical oxydihalogenation of alkynes has been reported as a method for preparing α,α-dihaloketones. organic-chemistry.org The development of an electrochemical method for the monochlorination of ketones could provide a reagent-free and highly controlled process for the synthesis of this compound.

Design of Bio-Inspired Synthesis Strategies

Biocatalysis, using enzymes to perform chemical transformations, offers the potential for unparalleled selectivity under mild, environmentally friendly conditions. While specific enzymes for the direct synthesis of this compound have not been identified, this remains a promising area for future research.

The discovery or engineering of halogenase enzymes that can selectively chlorinate the α-position of 1-(4-chlorophenyl)propan-1-one would be a significant breakthrough. Alternatively, ketoreductases could be used for the enantioselective reduction of the carbonyl group, followed by a chemical chlorination step, to produce chiral building blocks. This bio-inspired approach would align with the growing demand for sustainable and green chemical manufacturing processes.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique chemical properties of this compound make it a valuable building block for interdisciplinary research, particularly in materials science and chemical biology. ontosight.ai

In materials science, the reactive α-chloro ketone moiety can be used as a handle for the functionalization of polymers and surfaces. ontosight.ai For example, it could be used to attach this molecule to a polymer backbone to create materials with tailored properties, such as altered hydrophobicity, refractive index, or biological activity. Its use in the development of novel dyes has also been explored. ontosight.ai

In chemical biology, α-haloketones are known to be reactive electrophiles that can covalently modify nucleophilic residues in proteins, such as cysteine or histidine. This reactivity makes them suitable as warheads for the design of enzyme inhibitors or as chemical probes to study biological processes. Future research could involve the development of derivatives of this compound as specific probes for studying particular enzymes or cellular pathways. The 4-chlorophenyl group provides a structural motif that could be optimized for binding to specific protein targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-chloro-1-(4-chlorophenyl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via α-bromination of 4-chloropropiophenone followed by nucleophilic substitution with chloride. Key steps include:

  • Using anhydrous ethyl methyl ketone as a solvent to minimize side reactions.
  • Employing stoichiometric control (e.g., molar ratios of 4-chlorothiophenol to α-bromo intermediates) to enhance yield .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to optimize time and temperature.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and chlorine integration .
  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, particularly for verifying stereochemistry in derivatives .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight and fragmentation patterns .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodology :

  • Volatility Mitigation : Use sealed systems or cold traps during synthesis due to its volatility, which complicates reprotoxicity assays .
  • Toxicological Screening : Pair in silico tools (e.g., QSAR models for CMR predictions) with in vitro micronucleus tests. Note that volatility may require modified assay protocols (e.g., solvent stabilization) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for thermochemical accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to guide reaction design .

Q. What strategies resolve contradictions between computational CMR predictions and experimental toxicology data for this compound?

  • Methodology :

  • Data Triangulation : Cross-validate in silico predictions (e.g., using OECD QSAR Toolbox) with modified in vitro assays (e.g., stabilized volatile compounds in Ames tests).
  • Technical Adjustments : For volatile compounds, employ closed-system assays or derivatization to reduce evaporation .

Q. How can the compound’s instability in aqueous media be addressed during kinetic studies?

  • Methodology :

  • Stabilization Techniques : Use cyclodextrin encapsulation or ionic liquids to reduce hydrolysis .
  • Real-Time Monitoring : Apply UV-Vis or Raman spectroscopy to track degradation pathways under varying pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.